molecular formula C20H24BNO4 B585836 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 151075-25-1

2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B585836
CAS No.: 151075-25-1
M. Wt: 353.225
InChI Key: SFMBJCGZJSRRNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a boronate ester group. Compounds with boronate esters are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound’s unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves the following steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phthalic anhydride derivative.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Boronate Ester Formation: The boronate ester group is introduced through a reaction with a boronic acid or boronic ester, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalyst Selection: Choosing an efficient catalyst for the cross-coupling reaction.

    Reaction Temperature and Time: Optimizing the temperature and reaction time to ensure complete conversion.

    Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, to form boronic acids.

    Reduction: Reduction reactions can be used to modify the isoindole core or the phenyl group.

    Substitution: The compound can participate in substitution reactions, especially at the phenyl group or the boronate ester.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester group would yield a boronic acid, while substitution at the phenyl group could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is valuable for its role in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

Biology and Medicine

In biology and medicine, derivatives of this compound could be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In industry, this compound could be used in the synthesis of advanced materials, such as polymers or electronic materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In cross-coupling reactions, the boronate ester group interacts with a palladium catalyst to form a new carbon-carbon bond. In biological systems, the compound’s mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative used in similar cross-coupling reactions.

    Isoindole Derivatives: Compounds with similar isoindole cores but different substituents.

    Boronate Esters: Other boronate esters with different organic groups attached.

Uniqueness

The uniqueness of 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione lies in its combination of an isoindole core with a boronate ester group, making it particularly useful in specific synthetic applications.

Properties

CAS No.

151075-25-1

Molecular Formula

C20H24BNO4

Molecular Weight

353.225

IUPAC Name

2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C20H24BNO4/c1-19(2)20(3,4)26-21(25-19)13-10-11-15-16(12-13)18(24)22(17(15)23)14-8-6-5-7-9-14/h5-10,15-16H,11-12H2,1-4H3

InChI Key

SFMBJCGZJSRRNF-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC3C(C2)C(=O)N(C3=O)C4=CC=CC=C4

Origin of Product

United States

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